molecular formula C13H17BF3NO4S B1473247 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trifluoromethyl)benzenesulfonamide CAS No. 1864801-79-5

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trifluoromethyl)benzenesulfonamide

Cat. No. B1473247
M. Wt: 351.2 g/mol
InChI Key: ASVCPGASCQEZNP-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structure.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Characterization

This chemical compound serves as a pivotal intermediary in the synthesis and structural elucidation of various organic molecules. For instance, studies have focused on synthesizing derivatives of 1H-pyrazole and benzoate, employing it as a raw material or intermediate. The synthesized compounds' structures were confirmed through spectroscopic methods such as FT-IR, NMR, and mass spectrometry, and their molecular structures were calculated using density functional theory (DFT), which was consistent with X-ray diffraction results (Liao et al., 2022); (Huang et al., 2021).

Advanced Materials Development

The compound is also crucial in the development of advanced materials, such as in the synthesis of arenes through palladium-catalyzed borylation, showcasing its utility in creating boron-doped aromatic compounds. This method is highlighted as particularly effective for arenes bearing sulfonyl groups, offering a new approach to functionalize aromatic compounds with boron (Takagi & Yamakawa, 2013).

Photodynamic Therapy Applications

Moreover, derivatives containing the compound have been investigated for their potential in photodynamic therapy (PDT), a promising treatment modality for cancer. The compound was used to synthesize zinc phthalocyanine derivatives with high singlet oxygen quantum yield, making them promising candidates as Type II photosensitizers for PDT (Pişkin, Canpolat, & Öztürk, 2020).

Potential in Drug Discovery

In drug discovery, the compound's derivatives have shown inhibitory activity against specific biochemical pathways, indicating their potential as lead compounds for developing new therapeutic agents. This includes the study of boronated phosphonium salts for their cytotoxicity and cellular uptake, suggesting the role of boron-containing compounds in medicinal chemistry (Morrison et al., 2010).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BF3NO4S/c1-11(2)12(3,4)22-14(21-11)8-5-6-10(23(18,19)20)9(7-8)13(15,16)17/h5-7H,1-4H3,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASVCPGASCQEZNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)S(=O)(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BF3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trifluoromethyl)benzenesulfonamide

CAS RN

1864801-79-5
Record name 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzenesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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